3-fluoro-6-methyl-1H-indole-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-6-methyl-1H-indole-2-carboxylic acid is a fluorinated indole derivative. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. The presence of a fluorine atom at the 3-position and a carboxylic acid group at the 2-position makes this compound unique and potentially useful in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-6-methyl-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For the specific synthesis of 3-fluoro-6-methyl-1H-indole-2-carboxylic acid, starting materials such as 3-fluoroaniline and 6-methyl-2-nitrobenzoic acid can be used. The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-6-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products
The major products formed from these reactions include various substituted indoles, alcohols, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-fluoro-6-methyl-1H-indole-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-fluoro-6-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can bind to metal ions, forming complexes that exhibit biological activity. For example, the compound can form binuclear complexes with copper (II), which show significant anticancer activity towards breast cancer cell lines . The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable scaffold for drug development .
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-1H-indole-2-carboxylic acid
- 5-methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid
- 5-fluoro-3-phenyl-1H-indole-2-carboxylic acid
Uniqueness
3-fluoro-6-methyl-1H-indole-2-carboxylic acid is unique due to the specific positioning of the fluorine and methyl groups, which influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 3-position enhances the compound’s stability and bioavailability, making it distinct from other indole derivatives .
Properties
Molecular Formula |
C10H8FNO2 |
---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
3-fluoro-6-methyl-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H8FNO2/c1-5-2-3-6-7(4-5)12-9(8(6)11)10(13)14/h2-4,12H,1H3,(H,13,14) |
InChI Key |
ACPGJGVWSLTUEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.